
6-(Benzyloxy)-2-(4-methylphenyl)-1,4-benzoxathiine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Benzyloxy)-2-(4-methylphenyl)-1,4-benzoxathiine is an organic compound that belongs to the benzoxathiine family This compound is characterized by the presence of a benzene ring fused with an oxathiine ring, which contains both oxygen and sulfur atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)-2-(4-methylphenyl)-1,4-benzoxathiine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzoxathiine Core: The benzoxathiine core can be synthesized through a cyclization reaction involving a suitable precursor containing both oxygen and sulfur functionalities.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.
Attachment of the 4-Methylphenyl Group: The 4-methylphenyl group can be attached through a Friedel-Crafts alkylation reaction using 4-methylbenzene and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Benzyloxy)-2-(4-methylphenyl)-1,4-benzoxathiine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen functionalities or to convert double bonds to single bonds.
Substitution: The benzyloxy and 4-methylphenyl groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a variety of functional groups.
Applications De Recherche Scientifique
6-(Benzyloxy)-2-(4-methylphenyl)-1,4-benzoxathiine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 6-(Benzyloxy)-2-(4-methylphenyl)-1,4-benzoxathiine involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy and 4-methylphenyl groups can enhance binding affinity and specificity to these targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(Benzyloxy)-2-phenyl-1,4-benzoxathiine: Similar structure but lacks the 4-methyl group.
6-(Benzyloxy)-2-(4-chlorophenyl)-1,4-benzoxathiine: Contains a chlorine atom instead of a methyl group.
6-(Benzyloxy)-2-(4-methoxyphenyl)-1,4-benzoxathiine: Contains a methoxy group instead of a methyl group.
Uniqueness
6-(Benzyloxy)-2-(4-methylphenyl)-1,4-benzoxathiine is unique due to the presence of both benzyloxy and 4-methylphenyl groups, which can influence its chemical reactivity and biological activity
Propriétés
Numéro CAS |
918137-09-4 |
|---|---|
Formule moléculaire |
C22H18O2S |
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
2-(4-methylphenyl)-6-phenylmethoxy-1,4-benzoxathiine |
InChI |
InChI=1S/C22H18O2S/c1-16-7-9-18(10-8-16)21-15-25-22-13-19(11-12-20(22)24-21)23-14-17-5-3-2-4-6-17/h2-13,15H,14H2,1H3 |
Clé InChI |
SRSKPAKNERRLDR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=CSC3=C(O2)C=CC(=C3)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Oxo-8H-acenaphtho[1,2-b]pyrrole-9-carboxylic acid](/img/structure/B12609545.png)
![1-(2-{[6-(2,3-Dichlorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B12609559.png)

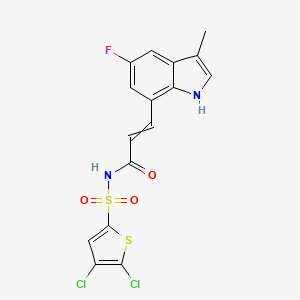
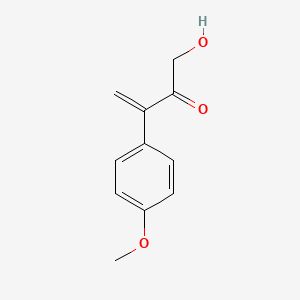
![2-Amino-4-phenyl-5H-[1]benzopyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B12609572.png)
![4,4'-[(5-Methoxy-4-nitro-1,3-phenylene)bis(oxy)]dibenzonitrile](/img/structure/B12609586.png)
![5-[(Bicyclo[2.2.1]hept-5-en-2-yl)oxy]octahydro-1H-4,7-methanoindene](/img/structure/B12609589.png)
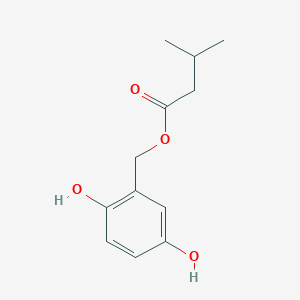
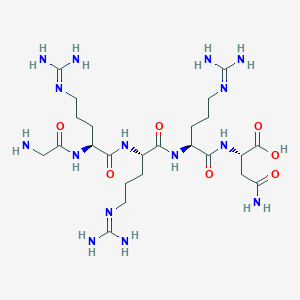
![5,7-Diiodo-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12609605.png)

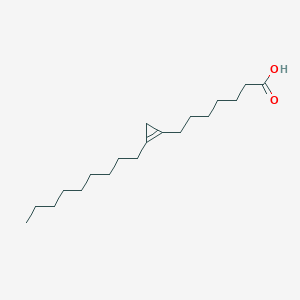
![4-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}-2H-1,4-thiazin-3(4H)-one](/img/structure/B12609633.png)
